ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromophenyl group, an ethoxy group, and a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the bromophenyl moiety.
Scientific Research Applications
Ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, leading to various biological effects. The chromen-2-one core structure is known to participate in redox reactions, contributing to the compound’s antioxidant properties .
Comparison with Similar Compounds
Ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other chromen-2-one derivatives, such as:
Ethyl 2-(4-bromophenyl)acetate: Similar in structure but lacks the chromen-2-one core.
4-Bromophenylacetonitrile: Contains the bromophenyl group but has different functional groups and properties.
The uniqueness of this compound lies in its combination of the chromen-2-one core with the bromophenyl and ethoxy groups, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C23H21BrO6 |
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Molecular Weight |
473.3 g/mol |
IUPAC Name |
ethyl 3-[7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C23H21BrO6/c1-3-28-22(26)11-10-19-14(2)18-9-8-17(12-21(18)30-23(19)27)29-13-20(25)15-4-6-16(24)7-5-15/h4-9,12H,3,10-11,13H2,1-2H3 |
InChI Key |
OURYHHONFBQSQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=C(C=C3)Br)OC1=O)C |
Origin of Product |
United States |
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